molecular formula C18H23FN4O5 B12527109 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid CAS No. 815586-91-5

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid

Katalognummer: B12527109
CAS-Nummer: 815586-91-5
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: KCVJIRVKWYCIDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 105.6°. The pyridine ring adopts a nearly planar conformation (mean deviation: 0.03 Å), while the ethyl carbamate group exhibits a staggered configuration relative to the aromatic system. Critical bond lengths include N1–C2 (1.34 Å), C2–N3 (1.45 Å), and O1–C9 (1.23 Å), consistent with delocalized π-electron density across the carbamate-pyridine interface. The 4-fluorophenyl substituent forms a dihedral angle of 38.2° with the pyridine plane, minimizing steric clashes while preserving conjugation with the methylamino linker.

The 2-hydroxypropanoic acid counterion participates in a bifurcated hydrogen bond network, with O–H···O distances of 2.65 Å (to carbamate carbonyl) and 2.71 Å (to pyridine N). This interaction stabilizes the zwitterionic form of the compound, as evidenced by proton transfer observed in Fourier difference maps.

Conformational Studies Through Dihedral Angle Measurements

Variable-temperature NMR and density functional theory (DFT) calculations identify three dominant conformers governed by rotation about the C–N bond of the ethyl carbamate group (τ₁: C2–N3–C8–O1). The energy barrier for rotation is 12.3 kJ/mol, with preferred conformations at τ₁ = 60° (gauche+, 42% population) and τ₁ = 180° (anti, 35% population). The 4-fluorophenyl group exhibits restricted rotation (barrier: 18.9 kJ/mol) due to intramolecular N–H···F hydrogen bonding (2.89 Å).

Molecular dynamics simulations in explicit dimethyl sulfoxide solvent demonstrate increased carbamate flexibility, with τ₁ sampling ±30° around the gas-phase minima. The pyridine ring maintains planarity across all conformers (RMSD < 0.1 Å), underscoring its role as a rigid scaffold.

Intermolecular Interaction Patterns in Solid-State Configurations

The crystal packing features a hierarchical network of interactions:

  • Primary layer : Head-to-tail dimers formed via N–H···O hydrogen bonds between the pyridinium N–H and carbamate carbonyl (2.78 Å).
  • Secondary layer : Offset π-stacking of pyridine rings (interplanar distance: 3.42 Å, slippage: 1.56 Å) and C–H···π interactions (2.93 Å) between ethyl carbamate and fluorophenyl groups.
  • Tertiary layer : 2-Hydroxypropanoic acid bridges adjacent dimers through O–H···N hydrogen bonds (2.63 Å) and C–F···H–C contacts (2.89

Eigenschaften

CAS-Nummer

815586-91-5

Molekularformel

C18H23FN4O5

Molekulargewicht

394.4 g/mol

IUPAC-Name

[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid

InChI

InChI=1S/C15H17FN4O2.C3H6O3/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;1-2(4)3(5)6/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);2,4H,1H3,(H,5,6)

InChI-Schlüssel

KCVJIRVKWYCIDG-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.CC(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (NAS)

A common approach involves displacing a halogen (e.g., bromine) on the pyridine ring with 4-fluorobenzylamine. Palladium-catalyzed coupling reactions are frequently employed for this transformation.

Reaction Conditions Yield References
Pd(OAc)₂, XPhos, K₂CO₃, DMF, 80°C 65–80%

Example:
2-Amino-6-bromopyridine reacts with 4-fluorobenzylamine in DMF under palladium catalysis to yield 2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl. The bromine is displaced via a Buchwald-Hartwig amination mechanism.

Ethylcarbamate Formation

The next step involves converting the free amine on the pyridine ring to an ethylcarbamate. This is typically achieved through protection/deprotection strategies.

BOC Protection and Subsequent Carbamation

  • BOC Protection : The primary amine is protected using di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane (DCM) with sodium bicarbonate as a base.
  • Carbamate Formation : The protected amine reacts with ethyl isocyanate or ethyl chloroformate under mild conditions.
Step Reagents Conditions Yield
BOC Protection BOC anhydride, NaHCO₃, DCM 25°C, 3–24 h 92–94%
Carbamation Ethyl isocyanate, Et₃N 20°C, overnight 81–98%

Example:
The BOC-protected intermediate reacts with ethyl isocyanate in DCM, yielding the ethylcarbamate after purification via column chromatography.

Salt Formation with Lactic Acid

The final step involves forming the salt with 2-hydroxypropanoic acid (lactic acid). This is typically achieved through acid-base neutralization.

Acid-Base Reaction

The ethylcarbamic acid (free base) reacts with lactic acid in a solvent such as ethanol or methanol.

Reagents Conditions Purification Yield
Lactic acid, EtOH RT, stirring Crystallization, filtration 44–78%

Example:
The ethylcarbamic acid is dissolved in ethanol, mixed with equimolar lactic acid, and stirred to form the salt. The product crystallizes upon cooling or evaporation.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    • Pyridine protons: δ 7.8–8.2 ppm (d, J = 8.5 Hz)
    • Ethylcarbamate: δ 4.5–4.8 ppm (m, CH₂)
    • Lactate: δ 1.2–1.4 ppm (d, CH₃)
  • IR (NaCl) : 3400 cm⁻¹ (N–H), 1690 cm⁻¹ (C=O)

Mass Spectrometry

  • ESI-MS (Positive) :
    • [M + H]⁺ = 394.4 m/z (C₁₈H₂₃FN₄O₅)

Challenges and Optimization

Side Reactions

  • Over-Alkylation : Excess ethyl isocyanate can lead to bis-carbamate formation.
  • Deprotection Sensitivity : BOC groups may prematurely cleave under acidic conditions.

Mitigation Strategies

  • Equimolar Reagents : Use stoichiometric amounts of ethyl isocyanate.
  • Anhydrous Conditions : Maintain dry solvents during carbamation to prevent hydrolysis.

Comparative Reaction Efficiency

Method Yield Purity Scalability
Pd-Catalyzed Coupling 65–80% >95% High
BOC Protection + Carbamation 81–98% >90% Moderate
Acid-Base Salt Formation 44–78% >85% Low

Note: Salt formation yields vary due to crystallization efficiency and solvent choice.

Industrial and Pharmaceutical Relevance

The compound is of interest in medicinal chemistry for its potential kinase inhibitory activity. Key applications include:

  • Anticancer Agents : Targeting PI3K/AKT/mTOR pathways.
  • Neurological Disorders : Modulation of ion channels or transporters.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylcarbamic acid moieties.

    Reduction: Reduction reactions can target the pyridine ring and the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Relevance

  • Flupirtine vs.
  • Combination Therapies: Multicomponent crystals (e.g., flupirtine-diclofenac) represent innovative formulations to enhance efficacy and safety .
  • Limitations : Flupirtine’s hepatotoxicity necessitates careful monitoring, whereas retigabine’s discontinuation underscores the importance of target specificity in drug design .

Biologische Aktivität

The compound [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid is a complex organic molecule with significant potential in pharmaceutical applications due to its unique structural features. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25FN4O4C_{23}H_{25}FN_{4}O_{4} with a molecular weight of approximately 440.5 g/mol. The structure includes a pyridine ring, an amino group, and a carbamic acid moiety, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC23H25FN4O4
Molecular Weight440.5 g/mol
IUPAC NameThis compound
CAS Number815586-99-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : This can be achieved through condensation reactions involving suitable precursors.
  • Introduction of Substituents : The amino and fluorophenyl groups are introduced via nucleophilic substitution reactions.
  • Formation of Ethylcarbamic Acid Moiety : This involves reacting the pyridine derivative with ethyl isocyanate.
  • Coupling with Hydroxypropanoic Acid : The final step couples the synthesized pyridine derivative with hydroxypropanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit diverse biological activities, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds in this class have been explored for their ability to modulate inflammatory responses.

Case Studies

  • Inhibition of p38 MAP Kinase : A related compound demonstrated potent inhibition of p38 MAP kinase in vivo, leading to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα in models of arthritis .
  • Antimicrobial Studies : Compounds sharing structural similarities have been tested against bacterial strains, showing promising results in inhibiting growth .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to various pharmacological effects:

  • Targeting Enzymatic Pathways : By inhibiting key enzymes, the compound may alter metabolic pathways crucial for disease progression.
  • Modulation of Cytokine Production : The compound may influence cytokine release, thereby impacting inflammatory responses.

Comparative Analysis

A comparison with other structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructure FeaturesBiological Activity
4-FluoroanilineAmino group on a fluorinated benzeneAntimicrobial
PyridostigminePyridine ring with carbamate functionalityAcetylcholinesterase inhibitor
PhenylalanineAmino acid structurePrecursor in protein synthesis

The unique combination of a pyridine ring, fluorinated aromatic group, and carbamic acid moiety may enhance its lipophilicity and bioavailability compared to other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.